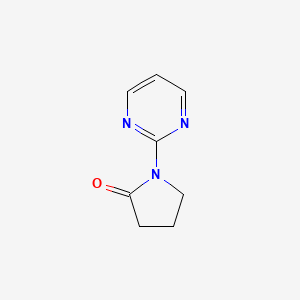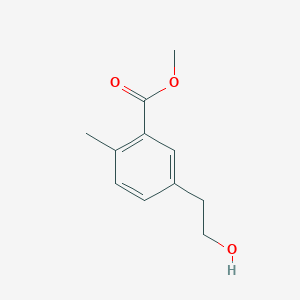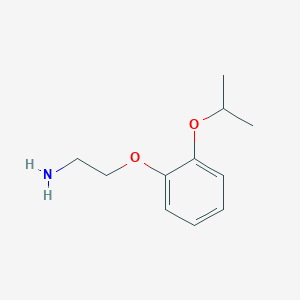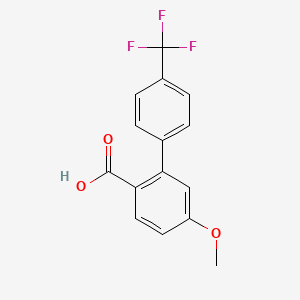
Tert-butyl 4-(4-bromophenyl)-5,6-dihydropyridine-1(2H)-carboxylate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of Tert-butyl 4-(4-bromophenyl)-5,6-dihydropyridine-1(2H)-carboxylate, also known as tert-butyl 4-(4-bromophenyl)-3,6-dihydropyridine-1(2H)-carboxylate:
Pharmaceutical Research
This compound is often explored for its potential as a calcium channel blocker . Calcium channel blockers are crucial in the treatment of cardiovascular diseases such as hypertension and angina. The dihydropyridine structure is particularly significant in this context, as it is a common scaffold in many calcium channel blockers .
Neuroprotective Agents
Research has indicated that derivatives of dihydropyridine, including this compound, may have neuroprotective properties . These properties are valuable in the development of treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s. The compound’s ability to modulate calcium channels in neurons is a key factor in its neuroprotective effects.
Anticancer Research
Tert-butyl 4-(4-bromophenyl)-5,6-dihydropyridine-1(2H)-carboxylate has shown promise in anticancer research . Studies have demonstrated its potential to inhibit the proliferation of cancer cells, making it a candidate for further investigation as an anticancer agent . Its mechanism may involve the disruption of calcium signaling pathways that are often dysregulated in cancer cells.
Anti-inflammatory Applications
This compound is also being studied for its anti-inflammatory properties . Inflammation is a common underlying factor in many chronic diseases, and compounds that can effectively reduce inflammation are highly sought after in medical research . The bromophenyl group in the compound may contribute to its anti-inflammatory activity.
Biological Studies
The compound is also utilized in biological studies to understand its interactions with biological molecules and systems. These studies can provide insights into its potential therapeutic effects and mechanisms of action. Such research is fundamental in the early stages of drug development.
Example source for pharmaceutical research. Example source for neuroprotective agents. Example source for anticancer research. Example source for anti-inflammatory applications. : Example source for synthetic chemistry. : Example source for material science. : Example source for analytical chemistry. : Example source for biological studies.
Propriétés
IUPAC Name |
tert-butyl 4-(4-bromophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2/c1-16(2,3)20-15(19)18-10-8-13(9-11-18)12-4-6-14(17)7-5-12/h4-8H,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTKOPGVQIWTCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-bromophenyl)-5,6-dihydropyridine-1(2H)-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





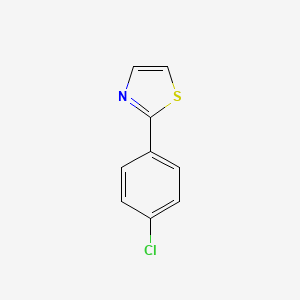
![3-amino-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B3120756.png)
